molecular formula C21H20N4O2S B2727751 N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide CAS No. 941970-42-9

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2727751
CAS No.: 941970-42-9
M. Wt: 392.48
InChI Key: KCTRXFCRUAKCLW-UHFFFAOYSA-N
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Description

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a thiazole ring, a phenylpiperazine moiety, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, where the piperazine ring reacts with a suitable phenyl halide.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-phenylpiperazine-1-carbonyl)phenyl)benzamide: Similar structure but lacks the thiazole ring.

    N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide: Contains a cyclopenta[d]thiazole ring instead of a simple thiazole ring.

Uniqueness

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. The combination of the thiazole ring with the phenylpiperazine and benzamide groups makes this compound a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(16-7-3-1-4-8-16)23-21-22-18(15-28-21)20(27)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTRXFCRUAKCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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